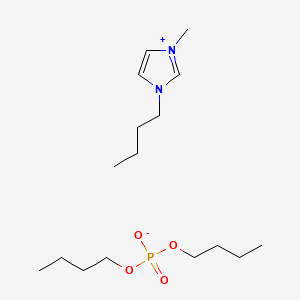
N-(1-Methoxypropan-2-yl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxypropan-2-yl)-4-methylpyridin-2-amine is a compound that belongs to the class of pyridine derivatives. It is commonly known as MP2A and is used in scientific research for its various properties.
Mechanism of Action
The mechanism of action of MP2A is not fully understood. However, it is believed to bind to GPCRs and regulate their activity. The compound has been shown to be selective for certain GPCRs, such as the 5-HT1A receptor. The binding of MP2A to the 5-HT1A receptor results in the activation of the receptor, which in turn leads to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
MP2A has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in mood regulation. The compound has also been found to have anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using MP2A in lab experiments is its selectivity for certain GPCRs. The compound has been shown to be selective for the 5-HT1A receptor, which makes it useful in the study of this receptor. However, one of the limitations of using MP2A is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of MP2A. One direction is the study of its effects on other GPCRs. The compound has been shown to be selective for the 5-HT1A receptor, but it is possible that it may have effects on other GPCRs as well.
Another direction is the study of the compound's effects on other neurotransmitters. While MP2A has been shown to increase the levels of serotonin and dopamine in the brain, it is possible that it may have effects on other neurotransmitters as well.
Finally, the development of new ligands based on the structure of MP2A is another future direction. The compound's structure can be modified to create new ligands with improved selectivity and efficacy.
Synthesis Methods
The synthesis of MP2A involves the reaction of 4-methylpyridin-2-amine with 2-methoxypropan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and results in the formation of MP2A. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
MP2A has various scientific research applications. It is used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction. The binding of MP2A to GPCRs helps in the identification of new ligands and the study of their mechanism of action.
MP2A is also used in the study of the central nervous system (CNS). It has been found to have anxiolytic and antidepressant properties. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in mood regulation.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-4-5-11-10(6-8)12-9(2)7-13-3/h4-6,9H,7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTAEOSUMSDJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)
![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)


![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)






